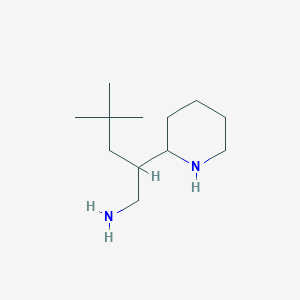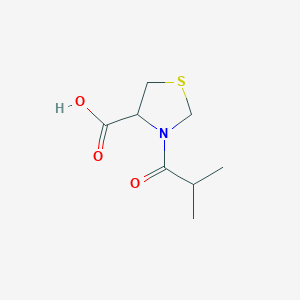![molecular formula C8H10BrNS B13155754 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the reaction of α-bromomethyl ketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.
Cyclopropanation Reactions: The cyclopropyl group can be involved in cyclopropanation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted cyclopropyl thiazole derivative.
Applications De Recherche Scientifique
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antibacterial, antiviral, or enzyme inhibition properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. The presence of the thiazole ring also allows for interactions with biological targets, potentially leading to enzyme inhibition or other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiazole ring.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10BrNS |
|---|---|
Poids moléculaire |
232.14 g/mol |
Nom IUPAC |
4-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2 |
Clé InChI |
WGWINOHQBPFQEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CSC=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
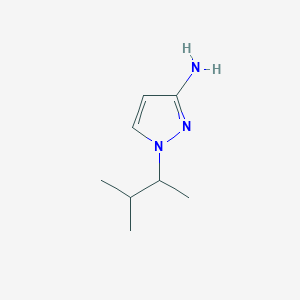
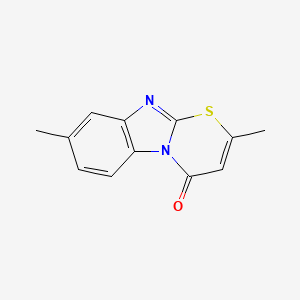
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)

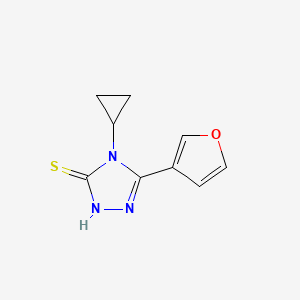
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
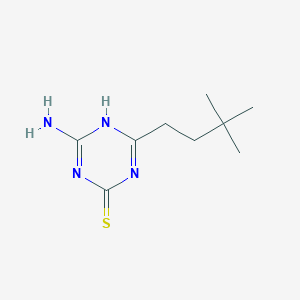
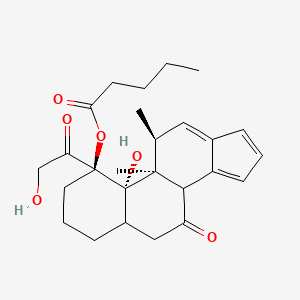
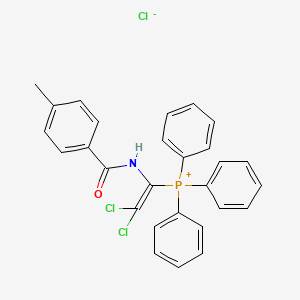

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
